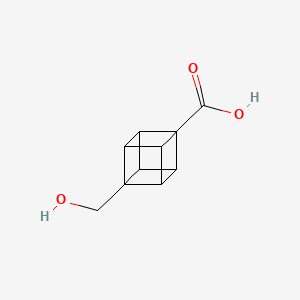

4-Hydroxymethyl-cubane-1-carboxylic acid

Description

Historical Development and Synthetic Milestones of the Cubane (B1203433) Scaffold

The story of cubane (C₈H₈), a synthetic hydrocarbon composed of eight carbon atoms arranged at the corners of a cube, is a testament to the ingenuity of synthetic chemistry. sigmaaldrich.com For a long time, the synthesis of such a highly strained molecule was considered impossible due to the severe deviation of its 90° bond angles from the ideal 109.5° for sp³-hybridized carbon. sigmaaldrich.com However, in 1964, Philip Eaton and Thomas Cole at the University of Chicago achieved the landmark first synthesis of cubane. ic.ac.uk

Their multi-step synthesis was a landmark achievement, and subsequent improvements by others, such as N.B. Chapman and his colleagues, have made cubane-1,4-dicarboxylic acid more accessible. ic.ac.uk An alternative synthetic approach was later proposed by James C. Barborak, L. Watts, and R. Pettit, which utilized an organometallic complex as a source for the unstable cyclobutadiene (B73232) intermediate. ic.ac.uk These pioneering efforts have paved the way for the synthesis of a variety of cubane derivatives, including 4-Hydroxymethyl-cubane-1-carboxylic acid, which are now commercially available, albeit often at a high cost due to the complex synthetic routes. ic.ac.uk

Theoretical and Practical Significance of Strained Hydrocarbons in Molecular Design

The study of strained hydrocarbons like cubane has profound theoretical and practical implications. From a theoretical standpoint, these molecules challenge our fundamental understanding of chemical bonding and molecular stability. The high degree of strain in the cubane cage leads to unusual physical and chemical properties. Despite its thermodynamic instability, cubane is kinetically stable, meaning it does not readily decompose. researchgate.net This stability is attributed to the absence of low-energy pathways for rearrangement.

Practically, the high strain energy of cubane and its derivatives makes them high-density materials with the potential for storing large amounts of energy. ic.ac.uk This has led to research into their applications as high-energy-density fuels and explosives. ic.ac.uk Furthermore, the rigid, well-defined three-dimensional structure of the cubane scaffold provides a unique template for the precise spatial arrangement of functional groups, an attribute that is highly valuable in medicinal chemistry and materials science. researchgate.net

The Cubane Motif as a Three-Dimensional Benzene (B151609) Bioisostere

One of the most exciting applications of the cubane framework is its use as a bioisostere for the benzene ring in medicinal chemistry. enamine.net A bioisostere is a molecule or a substituent that has similar physical or chemical properties to another and which produces broadly similar biological effects.

Replacing a benzene ring with a cubane moiety can have several beneficial effects on the properties of a drug candidate. The introduction of the sp³-rich, non-planar cubane scaffold can lead to improved solubility and metabolic stability. enamine.net The breakdown of planarity can disrupt undesirable stacking interactions and can alter the way a molecule is processed by metabolic enzymes. For instance, a study by Williams and collaborators in 2016 demonstrated that replacing a benzene ring with a cubane in the neurotropic compound Leteprinim had a positive impact on its activity and solubility. enamine.net This has spurred significant interest in using cubane-containing building blocks in drug discovery programs. enamine.net

Overview of Functionalized Cubanes in Contemporary Chemical Science

The accessibility of functionalized cubanes, such as this compound, has opened up new avenues in chemical research. These "building blocks" allow for the incorporation of the cubane scaffold into larger, more complex molecules. nih.gov A variety of synthetic methods have been developed to prepare cubane derivatives with one or two functional handles, starting from commercially available materials like cubane-1,4-dimethylester. nih.govacs.org

These functionalized cubanes serve as versatile starting materials for the synthesis of new pharmaceuticals, polymers, and materials with unique properties. ic.ac.uknih.gov For example, a dipivaloylcubane has shown moderate activity against the human immunodeficiency virus (HIV), and a phenylcubane has demonstrated some anti-cancer activity. ic.ac.uk The dual functionality of this compound, with its carboxylic acid and hydroxymethyl groups, makes it a particularly useful building block for creating a diverse range of new molecular entities.

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)cubane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-1-9-2-5-3(9)7-4(9)6(2)10(5,7)8(12)13/h2-7,11H,1H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKQUDFIQCNKLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C12C3C4C1C5C2C3C45C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Mechanistic Investigations of 4 Hydroxymethyl Cubane 1 Carboxylic Acid and Its Analogs

Intrinsic Reactivity Profiles of Functionalized Cubanes

The reactivity of the cubane (B1203433) core is largely dictated by its high strain energy. ic.ac.uk However, the molecule lacks low-energy pathways for decomposition, granting it significant kinetic stability. blogspot.comwikipedia.org Functional groups attached to the cubane framework generally exhibit predictable reactivity, similar to their behavior on standard organic scaffolds. wordpress.comic.ac.uk For instance, the carboxylic acid and hydroxymethyl groups of 4-Hydroxymethyl-cubane-1-carboxylic acid and its analogs can undergo typical functional group interconversions. ic.ac.ukresearchgate.net

The C-H bonds on the cubane skeleton possess enhanced s-character, leading to increased acidity compared to typical alkanes like cyclohexane. wikipedia.orgic.ac.uk This property facilitates reactions such as ortho-lithiation, particularly when directed by functional groups like amides. nih.govic.ac.uk However, the cubane framework is sensitive to certain reagents, especially transition metals, which can catalyze cage rearrangements. princeton.edunih.gov Additionally, the introduction of electron-rich substituents, such as alcohols, can render the cage more fragile and susceptible to ring-opening reactions, a process initiated by the shift of electrons into the strained core. wikipedia.orgic.ac.uk Conversely, cubylamines are more stable as their ammonium (B1175870) salts, which prevents the electron-donating lone pair from initiating cage cleavage. ic.ac.uk

Valence Isomerization and Rearrangement Pathways of Cubane Systems

The immense strain energy stored within the cubane skeleton can be released through valence isomerization, a process that rearranges the σ-bonds of the cage into a less-strained isomer. researchgate.net These rearrangements can be induced by transition metals or thermal conditions. wikipedia.orgresearchgate.net

One of the most well-studied rearrangements of cubane is its metal-catalyzed isomerization to cuneane. nih.govblogspot.com Cuneane, another (CH)₈ isomer, is accessible through catalysis by various metal ions, including silver(I), palladium(II), and rhodium(I). nih.govwikipedia.orgresearchgate.netacs.org Silver(I) salts, such as silver trifluoroacetate (B77799) (AgTFA), are particularly effective for this transformation. nih.gov The proposed mechanism involves the oxidative addition of Ag(I) into a C-C bond of the cubane, followed by a rearrangement to the cuneane skeleton. chemrxiv.org While catalysts like Pd(OAc)₂ can also effect the transformation, they may result in lower yields. chemrxiv.org The adoption of copper catalysis has been explored to avoid the valence isomerization that is common with nickel and palladium complexes. princeton.edunih.gov

The isomerization of asymmetrically 1,4-disubstituted cubanes to cuneanes can proceed with a high degree of regioselectivity. The electronic properties of the substituents at the C1 and C4 positions direct the rearrangement to yield either 2,6-disubstituted or 1,3-disubstituted cuneanes. nih.gov

A comprehensive study on this regioselectivity revealed a distinct pattern:

Electron-Withdrawing Groups (EWGs): When both substituents are electron-withdrawing (e.g., esters, carboxylic acids), the isomerization selectively yields the 2,6-disubstituted cuneane isomer. nih.gov

Electron-Donating and Withdrawing Groups: When one substituent is electron-donating (e.g., hydroxymethyl) and the other is electron-withdrawing (e.g., methyl ester), the reaction produces the 1,3-disubstituted cuneane isomer with excellent selectivity. nih.gov

This trend is directly applicable to analogs of this compound. For example, 1-methylester-4-hydroxymethyl cubane (1f) undergoes rearrangement in the presence of AgTFA to provide the corresponding 1,3-cuneane (3f) in 99% yield. nih.gov This high regioselectivity is rationalized by a charge-controlled mechanism, as supported by in-depth DFT calculations. nih.govchemrxiv.org

| Cubane Reactant (1,4-Substituents) | Substituent Type | Major Cuneane Product | Yield |

|---|---|---|---|

| -COOH, -COOMe (1a) | EWG / EWG | 2,6-isomer (2a) | 75% |

| -COOMe, -COOMe (1b) | EWG / EWG | 2,6-isomer (2b) | Good Yield |

| -CN, -CON(iPr)₂ (1d) | EWG / EWG | 2,6-isomer (2d) | Good Yield |

| -COOMe, -CH₂OH (1f) | EWG / EDG | 1,3-isomer (3f) | 99% |

| -CH₂OH, -CH₂OH (1h) | EDG / EDG | 1,3-isomer (3h) | 96% |

While kinetically stable, the cubane cage is not immune to thermal degradation. Decomposition points are generally above 200°C. blogspot.comic.ac.uk The thermal isomerization of cubane to cyclooctatetraene (B1213319) (COT) is a known process, proceeding through a bicyclo[4.2.0]octa-2,4,7-triene intermediate. chemrxiv.org Rhodium(I) catalysts can also facilitate the valence isomerization of cubane to syn-tricyclooctadiene, which then thermally decomposes to cyclooctatetraene at a much lower temperature of 50–60 °C. wikipedia.orgnih.gov

Cage opening can also be initiated by certain functional groups. As mentioned, electron-rich substituents like alcohols can make the cubane system fragile. wikipedia.org Cubanols can undergo homoketonization to a tricyclooctenone, which can rearrange further. ic.ac.uk This reactivity is enhanced when an electron-accepting group is positioned ortho to the electron-donating group, leading to rapid bond cleavage via a push-pull mechanism. ic.ac.uk

Mechanistic Elucidation of Functional Group Transformations on the Cubane Core

A significant advantage of the cubane scaffold is that its attached functional groups generally behave predictably and can be transformed using standard synthetic methodologies. wordpress.comic.ac.uk The conversion of cubane-1,4-dicarboxylic acid, a common precursor, into other derivatives illustrates this well. ic.ac.uk

For example, the synthesis of 1,4-dinitrocubane from the corresponding dicarboxylic acid involves a series of classical transformations. ic.ac.uk The process utilizes a Curtius rearrangement, where an acyl azide (B81097) is converted to an isocyanate. wikipedia.orgic.ac.uk The intermediate cubyl-1,4-diisocyanate is a stable, crystalline solid, highlighting the "well-behaved" nature of these functionalized systems. ic.ac.uk Subsequent oxidation yields the dinitro product. ic.ac.uk These transformations proceed with mechanisms analogous to those on less-strained organic molecules, underscoring the kinetic stability of the underlying cage during these reactions. ic.ac.uk The primary challenge in cubane functionalization often lies not in the interconversion of existing groups, but in controlled, site-selective substitution on the C-H framework itself. wordpress.comresearchgate.net

Kinetic and Thermodynamic Stability Studies of Functionalized Cubane Systems

The chemistry of cubane is defined by a fascinating interplay between thermodynamics and kinetics. Thermodynamically, the cubane skeleton is highly unstable due to its immense ring strain (estimated at 166 kcal/mol). ic.ac.uk This stored energy makes derivatives like octanitrocubane powerful energetic materials. blogspot.comunifesp.br

However, from a kinetic standpoint, cubane is remarkably stable. nih.govblogspot.com The symmetrical arrangement of its sigma bonds provides no low-energy, concerted pathway for decomposition, creating a significant activation barrier for ring opening. ic.ac.uk This high kinetic stability allows for the isolation and manipulation of cubane and its derivatives under a wide range of conditions. wikipedia.org

In contrast, its valence isomer, cuneane, while having lower strain energy, appears to be more kinetically sensitive. nih.gov The embedded cyclopropane-like rings in the cuneane structure may provide lower-energy pathways for decomposition under various reaction conditions. nih.gov This difference in kinetic stability is a crucial consideration when planning synthetic routes involving these caged hydrocarbons. The choice of reaction conditions can determine whether a reaction is under kinetic control, where the product ratio is determined by the rate of formation, or thermodynamic control, where the product ratio reflects the relative stability of the products. masterorganicchemistry.com For cubane systems, preserving the cage often means employing conditions that avoid overcoming the high kinetic barrier to rearrangement.

An in-depth analysis of the spectroscopic and structural properties of this compound and its related derivatives reveals the intricate details of its molecular architecture. Through the application of advanced analytical techniques, researchers can elucidate the precise arrangement of atoms and the nature of the interactions within this highly strained polycyclic compound.

Theoretical and Computational Chemistry of 4 Hydroxymethyl Cubane 1 Carboxylic Acid and Cubane Systems

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. For a strained system like cubane (B1203433), these calculations can elucidate the nature of its bonding, the distribution of electron density, and how these are affected by substituents such as a hydroxylmethyl and a carboxylic acid group.

Density Functional Theory (DFT) has become a primary tool for studying cubane and its derivatives due to its favorable balance of computational cost and accuracy. DFT methods are used to investigate the charge densities of various substituted cubanes, revealing how substituents can alter the electron distribution within the carbon skeleton. researchgate.net For instance, studies on persubstituted cubanes with groups like -F, -Cl, -Br, -CH3, and -NO2 show that these substituents can modify the charge density at critical points (bond, ring, and cage), thereby influencing the strain of the C-C bonds. researchgate.net DFT calculations are also employed to determine optimized geometries, such as carbon-carbon bond lengths, and to analyze frontier molecular orbitals (HOMO-LUMO gaps), which are crucial for understanding the molecule's reactivity and electronic properties. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For strained organic molecules like cubanes, it is crucial to select a combination that can adequately describe their unique electronic structure.

Functionals: Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are commonly employed. The B3LYP functional is a popular choice that has been used in numerous studies of cubane systems. researchgate.net More modern functionals may also be selected to better account for specific interactions, such as dispersion forces, which could be relevant for substituted cubanes.

Basis Sets: The choice of basis set determines the flexibility given to molecular orbitals. Split-valence basis sets, such as those of the Pople type (e.g., 6-31G* or 6-311G**), are frequently used for geometry optimizations of organic molecules. researchgate.net For higher accuracy, especially when calculating energetic properties, larger basis sets incorporating polarization and diffuse functions are necessary. For example, explicitly correlated methods combined with large basis sets have been used to achieve high accuracy in thermochemical calculations for cubane. nih.gov A study on various cubane derivatives used the M06-2X functional, known for its performance with main-group thermochemistry and kinetics, paired with a suitable basis set to investigate substituent effects on electronic properties. researchgate.net The selection must balance the need for accuracy with computational feasibility, particularly for larger substituted systems like 4-Hydroxymethyl-cubane-1-carboxylic acid.

Thermochemical Analysis and Energetic Properties of Cubanes

The high degree of ring strain in the cubane framework results in a large amount of stored energy, a key characteristic that is extensively studied using computational methods. bris.ac.uk

Computational chemistry provides reliable methods for calculating the gas-phase enthalpy of formation (ΔfH°) and strain energy of cubane and its derivatives. High-level, explicitly correlated composite methods such as W1-F12 have been used to calculate the gas-phase enthalpy of formation of cubane with high precision. nih.govacs.org One high-level theoretical study calculated the gas-phase enthalpy of formation of cubane to be 603.4 ± 4 kJ mol⁻¹. nih.gov This, combined with the experimental enthalpy of sublimation, yielded a solid-phase enthalpy of formation of 548.6 ± 4.5 kJ mol⁻¹. nih.gov

Strain energy is typically calculated using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides, which helps to cancel out systematic errors in the calculations. Through such methods, the strain energy of cubane has been estimated to be approximately 667.2 kJ mol⁻¹ (about 159 kcal/mol). acs.orgresearchgate.net

| Property | Computational Method | Calculated Value (kJ mol⁻¹) | Reference |

|---|---|---|---|

| Gas-Phase Enthalpy of Formation | W1-F12 | 603.4 ± 4 | nih.govacs.org |

| Solid-Phase Enthalpy of Formation | W1-F12 / Experimental Sublimation | 548.6 ± 4.5 | nih.gov |

| Strain Energy | Quasihomodesmotic Reactions | 667.2 | acs.orgresearchgate.net |

Bond dissociation energy (BDE) is a critical measure of bond strength and is essential for predicting the reactivity of a molecule, particularly in radical reactions. Computational methods are used to determine the BDEs of bonds within the cubane framework. Despite the high strain, the C-H bond in cubane is remarkably strong. High-level theoretical studies have calculated the C-H BDE of cubane to be 438.4 ± 4 kJ mol⁻¹. nih.gov This value is comparable to that of unstrained hydrocarbons like methane, making the cubane C-H bond one of the strongest among sp³-hybridized carbons. researchgate.net This high BDE explains the kinetic stability of the cubane cage and the challenge of direct C-H functionalization. wikipedia.org The presence of substituents, such as in this compound, would be expected to modulate the BDEs of adjacent C-H and C-C bonds, a phenomenon that can be precisely quantified through computational analysis.

| Property | Computational Method | Calculated Value (kJ mol⁻¹) | Reference |

|---|---|---|---|

| C-H Bond Dissociation Enthalpy | W1-F12 | 438.4 ± 4 | nih.gov |

| Cubane Gas-Phase Acidity | W1-F12 | 1704.6 ± 4 | nih.gov |

| Cubyl Radical Electron Affinity | W1-F12 | 45.8 ± 4 | nih.gov |

| Cubane Ionization Energy | W1-F12 | 1435.1 ± 4 | nih.gov |

Reaction Pathway Modeling and Transition State Characterization in Cubane Transformations

While kinetically stable, the strained cubane cage can undergo fascinating transformations, often catalyzed by metal ions. wikipedia.orgchemeurope.com Computational chemistry is a powerful tool for mapping the potential energy surfaces of these reactions, identifying intermediates, and characterizing the transition states that connect them.

A prominent example is the Ag(I)-catalyzed isomerization of cubane to cuneane. nih.gov Computational studies have investigated this reaction mechanism in detail. The process is believed to begin with the oxidative addition of the Ag(I) catalyst to a C-C bond of the cubane cage. acs.org This is followed by the cleavage of a C-Ag bond and a subsequent carbocation rearrangement that leads to the cuneane structure. acs.org

Using DFT, researchers can model this entire pathway. The process involves:

Locating Stationary Points: Geometries of the reactants (cubane derivative and catalyst), intermediates, and products are optimized to find their minimum energy structures.

Transition State (TS) Searching: Sophisticated algorithms are used to locate the transition state structure for each step of the reaction. The TS represents the maximum energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a TS is located, an IRC calculation can be performed to confirm that this transition state correctly connects the desired reactant and product.

Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation energy barrier, which is a key determinant of the reaction rate.

Through such studies, a detailed, step-by-step understanding of the transformation is achieved, providing insights into factors like regioselectivity in asymmetrically substituted cubanes. nih.gov This same approach would be directly applicable to modeling potential transformations of this compound.

Investigation of Non-Covalent Interactions and Hydrogen Bonding Networks in Cubane Crystals

The rigid, well-defined geometry of the cubane cage provides a unique scaffold for the formation of predictable and highly ordered crystal structures. The nature and arrangement of substituents on the cubane core play a critical role in dictating the types of non-covalent interactions that govern the crystal packing. In the case of this compound, the presence of both a hydroxyl and a carboxylic acid group introduces strong hydrogen bond donors and acceptors, leading to the formation of extensive and robust hydrogen bonding networks.

Theoretical studies on 1,4-disubstituted cubane carboxylic acids have highlighted the importance of the acidic cubyl C-H bonds in supporting these networks researchgate.net. The high s-character of the C-H bonds on the cubane cage, a consequence of the strained 90-degree C-C-C bond angles, renders the cubyl hydrogens sufficiently acidic to participate in C–H···O hydrogen bonds researchgate.net. These interactions, in concert with the stronger O-H···O hydrogen bonds from the carboxylic acid and hydroxymethyl groups, create a complex and three-dimensional supramolecular architecture.

Computational models of crystalline this compound would predict a head-to-tail arrangement of the carboxylic acid groups, forming classic carboxyl-to-carboxyl hydrogen bonding synthons. The hydroxymethyl groups would further extend this network, likely forming hydrogen bonds with the carboxylic acid groups of neighboring molecules or participating in their own hydrogen-bonded chains. The interplay of these strong interactions leads to a highly stable crystal lattice.

The investigation of non-covalent interactions can be approached computationally using methods such as Quantum Theory of Atoms in Molecules (QTAIM) and the Independent Gradient Model (IGM) rsc.org. These methods allow for the visualization and characterization of non-covalent interactions, providing insights into their strength and nature rsc.orgresearchgate.net. For a crystal of this compound, such analyses would reveal a dense network of bond critical points corresponding to the various hydrogen bonds, illustrating the intricate web of interactions that stabilize the solid-state structure.

Table 1: Predicted Hydrogen Bond Parameters in a Theoretical Crystal Structure of this compound

| Donor | Acceptor | H···A Distance (Å) | D-H···A Angle (°) | Interaction Type |

|---|---|---|---|---|

| O-H (Carboxyl) | O=C (Carboxyl) | 1.6 - 1.8 | 170 - 180 | Strong |

| O-H (Hydroxymethyl) | O=C (Carboxyl) | 1.8 - 2.0 | 160 - 175 | Moderate |

| O-H (Hydroxymethyl) | O-H (Hydroxymethyl) | 1.9 - 2.1 | 150 - 170 | Moderate |

| C-H (Cubyl) | O=C (Carboxyl) | 2.2 - 2.5 | 140 - 160 | Weak |

Note: The data in this table is illustrative and based on computational studies of similar 1,4-disubstituted cubane carboxylic acids. Specific values for this compound would require a dedicated computational study.

Theoretical Studies on Strain Analysis and Aromaticity Considerations in Cubane Derivatives

The cubane molecule is renowned for its high degree of ring strain, a consequence of its rigid, cubic geometry with C-C-C bond angles forced to be 90° instead of the ideal 109.5° for sp³ hybridized carbon atoms. This inherent strain is a key feature of cubane and its derivatives, and its quantification has been a subject of numerous theoretical studies.

Computational methods, particularly those based on density functional theory (DFT), have been employed to calculate the strain energy of cubane and its substituted analogs. Homodesmotic and isodesmotic reactions are commonly used theoretical constructs to reliably estimate the strain energy. For the parent cubane, the strain energy is calculated to be approximately 169.13 kcal/mol nih.gov.

Table 2: Calculated Strain Energies (SE) for Selected Cubane Derivatives

| Compound | Substituent(s) | Computational Method | Strain Energy (kcal/mol) |

|---|---|---|---|

| Cubane | -H | DFT-B3LYP/6-31G* | 169.13 nih.gov |

| Octanitrocubane | 8 x -NO₂ | DFT-B3LYP/6-31G* | 257.20 nih.gov |

| Octaazidocubane | 8 x -N₃ | DFT-B3LYP/6-31G* | 166.48 nih.gov |

This table presents data from a computational study on various cubane derivatives to illustrate the effect of substituents on strain energy.

In the context of this compound, the substituents are not expected to drastically alter the strain energy compared to the parent cubane. However, their electronic effects would cause a minor perturbation of the cage's electronic structure.

The concept of aromaticity is not typically associated with saturated, strained cage compounds like cubane. However, theoretical investigations have explored the possibility of σ-aromaticity or σ-antiaromaticity in such systems. Dissected nucleus-independent chemical shift (NICS) analyses, a computational method to probe aromaticity, have revealed that the four-membered rings within the cubane framework exhibit paratropic ring currents, which is indicative of σ-antiaromaticity nih.gov. This means that the delocalization of σ-electrons within the C-C bonds of the cubane cage leads to a destabilizing effect, contributing to the molecule's high strain and reactivity nih.gov. The NICS method is a powerful tool for evaluating the magnetic properties related to electron delocalization in cyclic systems github.io.

Advanced Applications of 4 Hydroxymethyl Cubane 1 Carboxylic Acid and Functionalized Cubane Scaffolds

Design and Development of Novel Molecular Probes and Tools in Chemical Biology

The cubane (B1203433) scaffold is an emerging platform for the design of sophisticated molecular probes and tools for chemical biology. The precise three-dimensional arrangement of substituents afforded by the rigid cubane core allows for the creation of probes with well-defined spatial orientations of functional groups. This is critical for investigating the intricate binding pockets of proteins and other biological macromolecules.

The compound 4-Hydroxymethyl-cubane-1-carboxylic acid serves as an exemplary starting point for such designs. Its two distinct functional groups—a primary alcohol and a carboxylic acid—allow for orthogonal functionalization. For instance, one functional group can be used to attach a reporter molecule, such as a fluorophore or a spin label, while the other can be modified with a reactive group for covalent attachment to a biological target or a moiety that enhances cell permeability. The ability to functionalize each of the cubane's eight carbon atoms provides a pathway to complex molecules with unique spatial arrangements for probing biological active sites. acs.org

The development of synthetic methodologies to create a range of functionalized cubanes with one or two "handles" is crucial for their easy incorporation into medicinal chemistry and chemical biology programs. researchgate.net These building blocks enable the systematic exploration of structure-activity relationships, where the rigid cubane core acts as a stable, predictable linker between different functional domains of a molecular probe.

Engineering of Supramolecular Assemblies and Frameworks Utilizing Cubane Building Blocks

The defined geometry and capacity for functionalization make cubane derivatives, particularly those with hydrogen-bonding moieties like carboxylic acids, excellent candidates for constructing highly ordered supramolecular structures.

Hydrogen-Bonded Organic Frameworks (HOFs) are crystalline porous materials formed through the self-assembly of organic molecules via hydrogen bonds. bsb-muenchen.de Cubane carboxylic acids are particularly well-suited for constructing HOFs. The carboxylic acid groups provide strong, directional hydrogen-bonding interactions necessary for the formation of a stable, extended network.

Studies on 1,4-disubstituted cubane carboxylic acids reveal that the cubane scaffold actively participates in the solid-state environment. researchgate.net The acidic nature of the cubyl C-H bonds allows them to form non-classical C-H···O hydrogen bonds, which provide additional stability to the supramolecular assembly. researchgate.net These interactions, combined with the classic O-H···O hydrogen bonds between carboxylic acid dimers, lead to the formation of robust, predictable structures like syn-anti catemers. researchgate.net While HOFs are often constructed from multitopic carboxylic acids, specialized subunits such as Ni4L4 cubane structures containing carboxylate ligands have also been demonstrated as powerful components for HOF construction. researchgate.netbeilstein-journals.org The rigidity of the cubane core ensures that the resulting frameworks have persistent porosity, a key feature for applications in gas storage and separation.

The exceptional strain and rigidity of the cubane molecule are being harnessed to create novel materials with unique properties. A significant advancement is the use of cubane as a precursor for the synthesis of low-dimensional, sp³-bonded hydrocarbon materials. acs.org Through high-pressure, solid-state diradical polymerization, cubane (C₈H₈) can be transformed into one-dimensional carbon scaffolds, often referred to as nanothreads. acs.org

These resulting materials exhibit remarkable properties, including:

High Hardness: The crystalline product shows hardness comparable to that of fused quartz. acs.org

Thermal Stability: The nanothread structures are stable up to 300 °C. acs.org

Ordered Structure: The polymerization largely preserves the structural topology of the cubane precursor, leading to a crystalline product with three-dimensional order. acs.org

This research demonstrates that strained molecules like cubane can serve as building blocks for the bottom-up synthesis of dense, covalent, extended solids, a long-standing challenge in materials science. acs.org

Role of the Cubane Scaffold as a Rigid Spacer in Organic Architectures

In the design of complex molecules, controlling the distance and orientation between functional groups is paramount. The cubane scaffold serves as an ideal non-aromatic rigid spacer or linker. soton.ac.uknih.gov Unlike flexible alkyl chains, which can adopt numerous conformations, the cubane unit holds substituents in a fixed, predictable geometry.

This rigidity is a direct consequence of its caged structure. The distance between substituents on a cubane core is well-defined. For example, the diagonal width of a cubane molecule is approximately 2.72 Å. uga.edu This allows chemists to design molecules where two or more functional groups are held at a precise distance and angle relative to one another. This property is invaluable in a range of applications, including:

Molecular Rulers: Creating molecules to probe the dimensions of binding sites in enzymes or receptors.

Organic Electronics: Positioning chromophores and electrophores to control energy and electron transfer.

Polymer Chemistry: Synthesizing polymers with highly ordered structures. soton.ac.uk

The synthesis of cubane building blocks with functional handles at specific positions (e.g., 1,4-disubstituted) is key to leveraging their role as rigid spacers in these advanced applications. nih.gov

Exploration of Bioisosteric Applications in Contemporary Chemical Biology and Ligand Design

One of the most significant applications of the cubane scaffold is its use as a bioisostere for the benzene (B151609) ring. uga.edu Bioisosteres are chemical groups that can be interchanged without significantly altering a molecule's biological activity, but which can improve its physicochemical or pharmacokinetic properties. uga.edu

The cubane unit is considered an ideal saturated bioisostere for benzene for several reasons:

Geometric Similarity: Cubane closely matches the size and shape of a benzene ring, and the exit vectors of its substituents are oriented almost identically to those in para-substituted benzene. uga.edunih.govresearchgate.net

Increased sp³ Character: Replacing an sp²-hybridized benzene ring with a fully sp³-hybridized cubane core increases the molecule's three-dimensional character. This can disrupt undesirable flat-stacking interactions and often leads to improved solubility. nih.gov

Metabolic Stability: The C-H bonds on the strained cubane framework are strong, making the scaffold resistant to metabolic degradation by cytochrome P450 enzymes. nih.govresearchgate.net This can increase the half-life of a drug candidate.

The benefits of this bioisosteric replacement have been demonstrated empirically. For example, when the benzene ring in the drug Lumacaftor was replaced with a cubane unit, the resulting analogue, "Cuba-Lumacaftor," showed significantly improved properties.

| Property | Lumacaftor (Benzene) | Cuba-Lumacaftor (Cubane) | Improvement |

| Solubility | pH-dependent | pH-independent, higher overall | Enhanced absorption potential |

| Metabolic Stability (CLint) | 11.96 µL/min/10⁶ cells | 6.98 µL/min/10⁶ cells | Increased metabolic stability |

| Data sourced from research on benzene bioisosteres. nih.gov |

Initially, the use of cubane in drug design was limited to acting as a replacement for para-substituted benzene rings due to synthetic challenges. researchgate.net However, recent advances in synthetic methodology, including novel C-H carboxylation and copper-catalyzed cross-coupling reactions, have provided access to 1,2- and 1,3-disubstituted cubanes, enabling the bioisosteric replacement of ortho- and meta-substituted benzenes as well. nih.govchemrxiv.org This expansion greatly enhances the utility of the cubane scaffold in modern ligand design and drug discovery. nih.govresearchgate.net

Q & A

Q. What documentation is essential for regulatory compliance in studies involving cubane-carboxylic acid derivatives?

- Methodology : Maintain detailed records of synthetic procedures, characterization data (e.g., HRMS, NMR spectra), and stability testing results. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public deposition. For preclinical studies, include toxicity assessments per OECD 423 guidelines, even if preliminary .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.